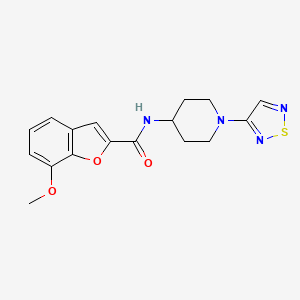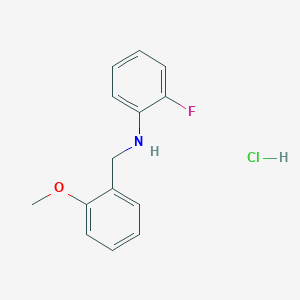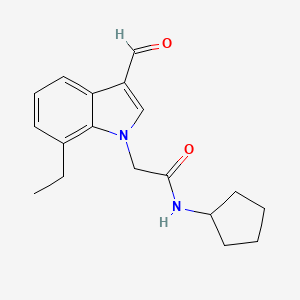
N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is a compound that appears to be related to various indole derivatives synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar indole-based acetamides are discussed, which can provide insights into the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of indole-based acetamides typically involves multi-step reactions starting from indole or its derivatives. For instance, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for EGFR kinase inhibitors, involves acetylation, ethylation, reduction, and thermal cyclization steps . Similarly, the synthesis of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide and related compounds involves nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole-based acetamides is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring can be functionalized at various positions to yield a wide range of derivatives with different properties. For example, the antioxidant activity of indole derivatives is influenced by the substitution pattern on the phenyl ring . The molecular structure of N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide would include a cyclopentyl group and an ethyl group attached to the indole ring, which could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole-based acetamides can participate in various chemical reactions, including nucleophilic substitution , cyclization , and condensation . The functional groups present on the indole ring, such as the formyl group in the case of N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide, can influence the reactivity and the type of chemical reactions the compound can undergo. These reactions are crucial for the modification of the compound and for the synthesis of more complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-based acetamides are determined by their molecular structure. Factors such as solubility, melting point, and stability can be influenced by the nature and position of substituents on the indole ring. For example, the introduction of halogens on the phenyl ring of indole derivatives has been shown to enhance antioxidant activity . The presence of a cyclopentyl group in N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide would likely affect its lipophilicity and could potentially impact its pharmacokinetic properties if the compound were to be used as a drug.
Wissenschaftliche Forschungsanwendungen
Synthesis of Melatonin Analogues : N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide and its analogues are used in the synthesis of new melatonin analogues. These compounds are synthesized through palladium-catalyzed reactions starting from indole or 7-azaindole, utilizing [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium as a catalyst (Guillard, Larraya, & Viaud-Massuard, 2003).
Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides exhibit potential in vitro antiplasmodial properties. These compounds are theorized to act against the plasmodial parasite by inhibiting lactate dehydrogenase, thus hindering the entry of lactate and causing an inhibitory effect (Mphahlele, Mmonwa, & Choong, 2017).
Heterocyclization Reactions : The compound is involved in heterocyclization reactions, particularly in the oxidation of N-[2-(cyclopent-1-enyl)phenyl]acetamides with hydrogen peroxide, leading to the formation of various cyclic compounds (Gataullin, Nasyrov, Shitikova, Spirikhin, & Abdrakhmanov, 2001).
Stereoselective Synthesis : It is used in the stereoselective synthesis of fused 3a-aryloctahydroindoles, which are important in the synthesis of various natural products and pharmaceutical compounds (Saito, Matsuo, & Ishibashi, 2007).
Isolation from Natural Sources : This compound or its derivatives are isolated from natural sources like endophytic fungi and marine bacteria, indicating its presence in various ecosystems and potential for bioactive properties (Li, Ding, Groth, Menzel, Peschel, Voigt, Deng, Sattler, & Lin, 2008).
Wirkmechanismus
Target of Action
N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities . They interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(7-ethyl-3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-13-6-5-9-16-14(12-21)10-20(18(13)16)11-17(22)19-15-7-3-4-8-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPBVZUDQXRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

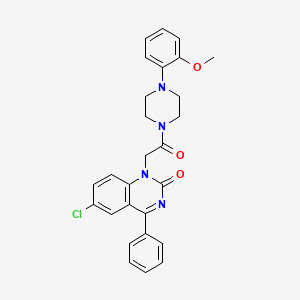
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)
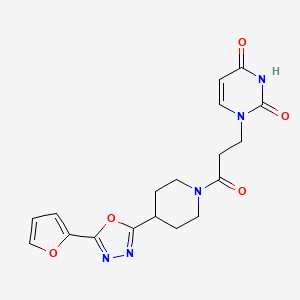
![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)
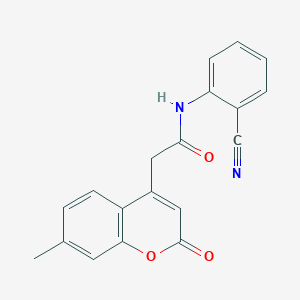
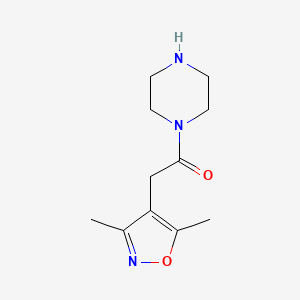
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
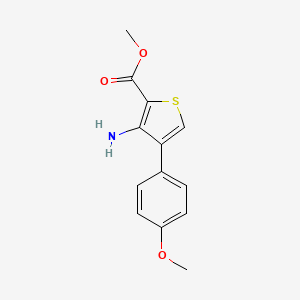
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)
